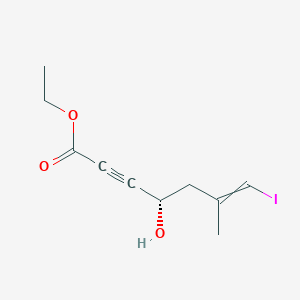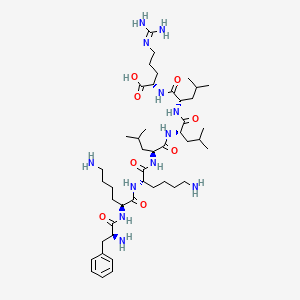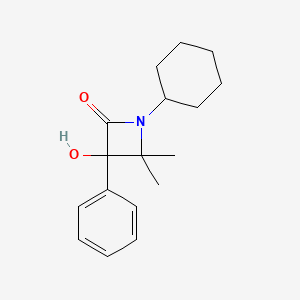
1-Cyclohexyl-3-hydroxy-4,4-dimethyl-3-phenylazetidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclohexyl-3-hydroxy-4,4-dimethyl-3-phenylazetidin-2-one is an organic compound with a complex structure that includes a cyclohexyl group, a hydroxy group, and a phenyl group attached to an azetidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclohexyl-3-hydroxy-4,4-dimethyl-3-phenylazetidin-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions to form the azetidinone ring. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while ensuring cost-effectiveness and safety. The use of continuous flow reactors and other advanced technologies can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Cyclohexyl-3-hydroxy-4,4-dimethyl-3-phenylazetidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The phenyl group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various electrophiles and nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
1-Cyclohexyl-3-hydroxy-4,4-dimethyl-3-phenylazetidin-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-3-hydroxy-4,4-dimethyl-3-phenylazetidin-2-one involves its interaction with specific molecular targets. The hydroxy and phenyl groups play a crucial role in binding to these targets, influencing various biochemical pathways. The exact mechanism can vary depending on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-Cyclohexyl-3-hydroxy-4,4-dimethyl-3-phenylazetidin-2-one: shares similarities with other azetidinone derivatives, such as:
Uniqueness
The presence of the cyclohexyl group and the specific arrangement of functional groups make this compound unique
Properties
CAS No. |
918302-40-6 |
|---|---|
Molecular Formula |
C17H23NO2 |
Molecular Weight |
273.37 g/mol |
IUPAC Name |
1-cyclohexyl-3-hydroxy-4,4-dimethyl-3-phenylazetidin-2-one |
InChI |
InChI=1S/C17H23NO2/c1-16(2)17(20,13-9-5-3-6-10-13)15(19)18(16)14-11-7-4-8-12-14/h3,5-6,9-10,14,20H,4,7-8,11-12H2,1-2H3 |
InChI Key |
MJPVEPHMTRIGCL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C(=O)N1C2CCCCC2)(C3=CC=CC=C3)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


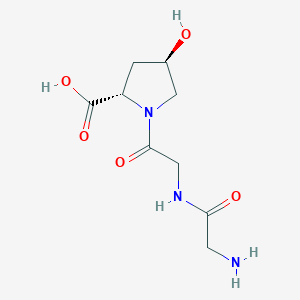
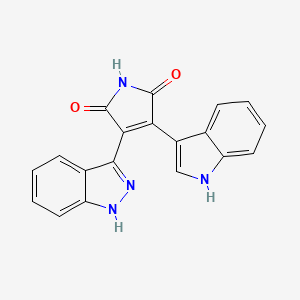
![4-{4-[(E)-Benzylideneamino]anilino}pent-3-en-2-one](/img/structure/B12608667.png)
![2,2'-[4-(4-Ethoxyphenyl)-4H-1,2,4-triazole-3,5-diyl]dipyridine](/img/structure/B12608669.png)
![2-[2-[5-(5-Thiophen-2-ylthiophen-2-yl)thiophen-2-yl]ethenyl]quinolin-8-ol](/img/structure/B12608670.png)
![N-[1-(Piperidin-1-yl)prop-2-en-1-yl]prop-2-enamide](/img/structure/B12608688.png)
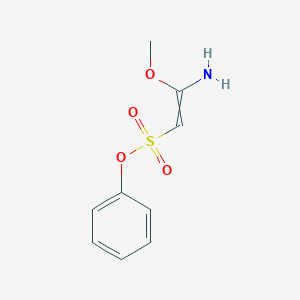

![3-{2-[2-Methyl-5-(propan-2-yl)phenoxy]acetamido}benzoic acid](/img/structure/B12608707.png)
methanone](/img/structure/B12608714.png)
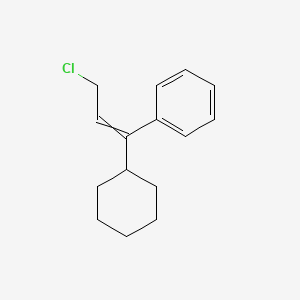
![N-[2-(1-Oxopropan-2-yl)phenyl]acetamide](/img/structure/B12608726.png)
